molecular formula C24H26N2OS B2505285 6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile CAS No. 625371-48-4

6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile

Cat. No. B2505285
M. Wt: 390.55
InChI Key: PRBDTCBGGSQWDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The adamantyl group might be introduced through a substitution reaction, the methoxybenzyl group through a nucleophilic aromatic substitution reaction, and the nitrile group through a cyanation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bulky adamantyl group and the aromatic methoxybenzyl group. The nitrile group would introduce polarity to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitrile group could undergo hydrolysis to form a carboxylic acid, the adamantyl group could participate in host-guest chemistry with cyclodextrins, and the methoxybenzyl group could undergo demethylation under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The adamantyl group is lipophilic, which could increase the compound’s solubility in organic solvents, while the nitrile group could form hydrogen bonds, potentially increasing its solubility in water .

Scientific Research Applications

Antiproliferative Activity and Microtubule Network Influence

Adamantane derivatives, including those related to 6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile, have shown antiproliferative activity against certain types of cancer cells. Specifically, adamantaneacetic and adamantanecarboxylic acid esters demonstrated cytotoxicity to epithelial human carcinoma cell line A549. One of these compounds caused complete depolymerization of the microtubule network of A549 cells at a specific concentration, indicating its potential as a lead compound for structural optimization in antitumor and anti-tubulin drug development (Zefirov et al., 2017).

DNA Binding Influence of Adamantyl Group

The adamantyl group in certain compounds has shown to influence DNA binding. For example, 6[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid, a synthetic aromatic retinoid specific for certain receptors, demonstrated stronger DNA binding after the introduction of an adamantyl group. Molecular modeling studies highlighted the adamantyl group's role in stabilizing intercalative binding to DNA through hydrophobic interactions (Milanese et al., 2011).

Steroid Sulfatase Inhibition

A specific derivative, 6-(adamantan-2-ylidene-hydroxybenzoxazole)-O-sulfamate, was identified as a potent irreversible inhibitor of human steroid sulfatase (STS), an enzyme involved in androgen- and estrogen-dependent diseases. The compound did not bind to estrogen receptors alpha and beta, making it a candidate for further investigation in treating related diseases (Schreiner et al., 2003).

properties

IUPAC Name

6-(1-adamantyl)-2-[(3-methoxyphenyl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2OS/c1-27-21-4-2-3-16(10-21)15-28-23-20(14-25)5-6-22(26-23)24-11-17-7-18(12-24)9-19(8-17)13-24/h2-6,10,17-19H,7-9,11-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBDTCBGGSQWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile

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